REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].[C:10](Cl)(Cl)=[O:11]>C(OC(=O)C)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[C:6]([N:7]=[C:10]=[O:11])[CH:8]=1
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(N)C1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
phosgene was bubbled through the mixture
|
Type
|
TEMPERATURE
|
Details
|
while refluxing for one-half hour
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)N=C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |